molecular formula C22H21ClN2O4 B3908624 butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate

butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate

Cat. No.: B3908624
M. Wt: 412.9 g/mol
InChI Key: NPSJUDJEIZOATF-UHFFFAOYSA-N
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Description

Butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate, also known as BCI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. Inflammation is another area where this compound has shown potential, as it has been found to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been found to modulate the activity of various enzymes, including caspases and cyclooxygenases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the modulation of cytokine production. This compound has also been found to reduce oxidative stress and neuroinflammation, as well as protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate for lab experiments is its ability to selectively target specific signaling pathways and enzymes, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on butyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Properties

IUPAC Name

butyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-4-12-28-22(27)15-8-7-9-16(13-15)24-21(26)19-14(2)29-25-20(19)17-10-5-6-11-18(17)23/h5-11,13H,3-4,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSJUDJEIZOATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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